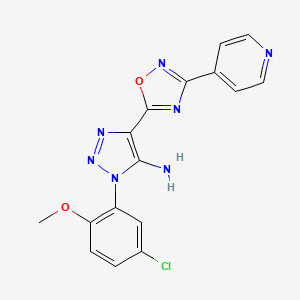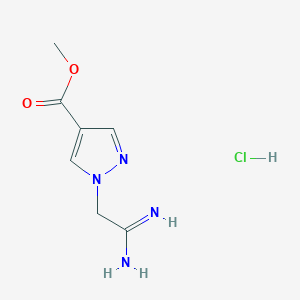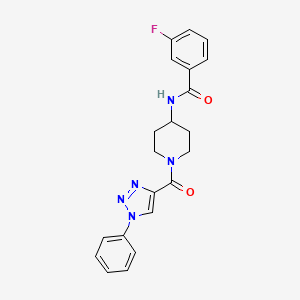![molecular formula C24H22N2O3S B2406655 3-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]-6-methylquinolin-4-amine CAS No. 897624-50-9](/img/structure/B2406655.png)
3-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]-6-methylquinolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the quinoline backbone, followed by the addition of the various functional groups. The exact methods would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The quinoline backbone would contribute to the aromaticity of the molecule, while the various substituents would likely have significant effects on the molecule’s reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. The amine group could participate in acid-base reactions, the benzenesulfonyl group could undergo electrophilic aromatic substitution reactions, and the methoxy group could influence the reactivity of the phenyl ring it’s attached to .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of an amine group could make it a base, and the aromatic rings could contribute to its stability .科学的研究の応用
Nonlinear Optical Materials
- Research on related quinolinium compounds has demonstrated their potential in nonlinear optical applications. These materials have been synthesized and characterized for their optical limiting capabilities, indicating their usefulness in protecting sensitive optical components from damage by intense light pulses (Ruanwas et al., 2010).
Anticancer Agents
- Tetrahydroisoquinoline derivatives have been explored for their anticancer properties. These compounds, sharing structural motifs with 3-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]-6-methylquinolin-4-amine, have shown potent cytotoxic activity against various cancer cell lines, underscoring the potential of similar compounds in cancer therapy (Redda et al., 2010).
Synthetic Methodologies
- The Lewis acid-promoted reactions of benzoquinone monoimines with propenylbenzenes, yielding complex molecules with high stereoselectivity, highlight the versatility of related compounds in synthetic organic chemistry. These methodologies can lead to the creation of substances with significant biological or material properties (Engler & Scheibe, 1998).
Fluorescence Properties
- The synthesis and evaluation of 3-hydroxyquinolin-4(1H)-ones for their cytotoxic activity also include studies on their fluorescence properties. This research suggests potential applications in bioimaging and sensors, where the fluorescence of quinolinone derivatives can be utilized for visualization in biological systems (Kadrić et al., 2014).
Environmental Analysis
- Techniques for analyzing primary and secondary aliphatic amines in water demonstrate the importance of chemical analysis in environmental science. Derivatization with benzenesulfonyl chloride, followed by gas chromatography-mass spectrometry, offers a method for detecting amine pollutants, emphasizing the relevance of related chemical procedures in environmental monitoring (Sacher et al., 1997).
作用機序
Safety and Hazards
将来の方向性
The future research directions for this compound would depend on its intended use. If it’s a novel compound, initial studies would likely focus on characterizing its physical and chemical properties, and if it’s intended to be a drug, future research would involve studying its pharmacological effects .
特性
IUPAC Name |
3-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]-6-methylquinolin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3S/c1-17-8-13-22-21(14-17)24(26-15-18-9-11-19(29-2)12-10-18)23(16-25-22)30(27,28)20-6-4-3-5-7-20/h3-14,16H,15H2,1-2H3,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGJAQYPJVNBCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)NCC4=CC=C(C=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-4-[(2R)-1-(prop-2-yn-1-yl)pyrrolidin-2-yl]-1,3-thiazole](/img/structure/B2406573.png)
![4-Methylthio-2-[(2,5,6-trimethylthiopheno[3,2-e]pyrimidin-4-yl)amino]butanoic acid](/img/structure/B2406574.png)
![5-methyl-2,4-dioxo-3-phenyl-N-(pyridin-4-ylmethyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2406575.png)

![6-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}pyridine-2-carboxylic acid hydrochloride](/img/structure/B2406580.png)
![4-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2406581.png)


![Methyl 4-(2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate](/img/structure/B2406586.png)

![N-(4-acetylphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2406589.png)
![2,4-dichloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylbenzenecarboxamide](/img/structure/B2406590.png)

![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(3-fluorophenyl)ethanone](/img/structure/B2406594.png)